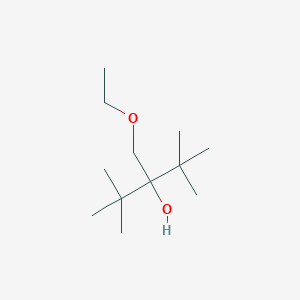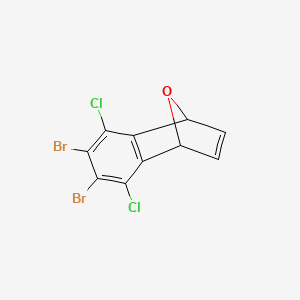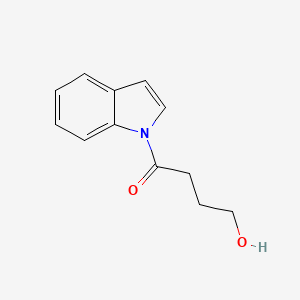
Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibencil (2,5-dioxopirrolidin-1-il)propanodioato: es un compuesto químico que ha despertado interés en varios campos científicos debido a su estructura única y aplicaciones potenciales. Este compuesto se caracteriza por la presencia de un anillo de pirrolidinona, que es una lactama de cinco miembros, y dos grupos bencilo unidos a la parte propanodioato. La estructura del compuesto le permite participar en varias reacciones químicas, lo que lo convierte en un valioso objeto de estudio en química orgánica y disciplinas relacionadas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Dibencil (2,5-dioxopirrolidin-1-il)propanodioato típicamente implica la reacción de bromuro de bencilo con 2,5-dioxopirrolidin-1-il propanodioato en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano, con una base como carbonato de potasio o hidróxido de sodio para facilitar la reacción de sustitución nucleofílica. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción se completa, como lo indica la cromatografía en capa fina (TLC).
Métodos de producción industrial: A escala industrial, la producción de Dibencil (2,5-dioxopirrolidin-1-il)propanodioato puede implicar reactores de flujo continuo para garantizar la calidad y el rendimiento constantes del producto. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, lo que lleva a procesos de producción eficientes y escalables.
Análisis De Reacciones Químicas
Tipos de reacciones: Dibencil (2,5-dioxopirrolidin-1-il)propanodioato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de alcoholes u otros productos reducidos.
Sustitución: Los grupos bencilo se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio acuoso o ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales productos formados:
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o aminas.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Dibencil (2,5-dioxopirrolidin-1-il)propanodioato se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Su reactividad lo convierte en un valioso bloque de construcción en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y las vías metabólicas. Su estructura le permite actuar como sustrato o inhibidor en varios ensayos bioquímicos.
Medicina: El compuesto tiene aplicaciones potenciales en química medicinal, particularmente en el diseño de nuevos fármacos. Su capacidad de sufrir varias modificaciones químicas lo convierte en un andamiaje versátil para el desarrollo de fármacos.
Industria: En el sector industrial, Dibencil (2,5-dioxopirrolidin-1-il)propanodioato se utiliza en la producción de polímeros y resinas. Sus propiedades químicas contribuyen al desarrollo de materiales con características mecánicas y térmicas específicas.
Mecanismo De Acción
El mecanismo por el cual Dibencil (2,5-dioxopirrolidin-1-il)propanodioato ejerce sus efectos es principalmente a través de su interacción con objetivos moleculares como enzimas y receptores. La estructura del compuesto le permite unirse a sitios activos en las enzimas, ya sea inhibiendo o activando su función. Esta interacción puede modular varias vías bioquímicas, lo que lleva a cambios en los procesos celulares. El anillo de pirrolidinona y los grupos bencilo juegan un papel crucial en la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares:
N-Bencil-(2,5-dioxopirrolidin-1-il)propanamida: Este compuesto comparte una estructura similar de anillo de pirrolidinona pero difiere en la presencia de un grupo amida en lugar del enlace éster que se encuentra en Dibencil (2,5-dioxopirrolidin-1-il)propanodioato.
Carbonato de bencilo 2,5-dioxopirrolidin-1-il: Otro compuesto relacionado, que tiene un grupo carbonato en lugar de la parte propanodioato.
Unicidad: Dibencil (2,5-dioxopirrolidin-1-il)propanodioato es único debido a su enlace éster específico y la presencia de dos grupos bencilo. Estas características estructurales confieren reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
143578-32-9 |
|---|---|
Fórmula molecular |
C21H19NO6 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
dibenzyl 2-(2,5-dioxopyrrolidin-1-yl)propanedioate |
InChI |
InChI=1S/C21H19NO6/c23-17-11-12-18(24)22(17)19(20(25)27-13-15-7-3-1-4-8-15)21(26)28-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2 |
Clave InChI |
CCDPNIQEXGJAFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


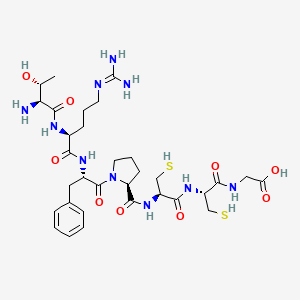
![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
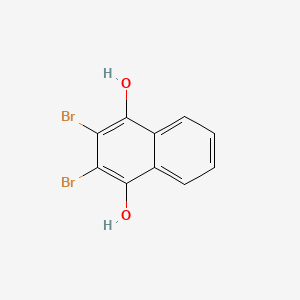
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)

![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)


